molecular formula C13H19ClFNO B1383313 2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride CAS No. 1795439-25-6

2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

Cat. No. B1383313
M. Wt: 259.75 g/mol
InChI Key: XLJQWYQKEPBMLT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride (2-AM2FPCP-HCl) is an important organic compound that has been studied extensively for its potential use in medical, industrial, and scientific research applications. This compound is a derivative of cyclopentanone and is synthesized using a variety of methods. This compound has a wide range of biochemical and physiological effects and has been studied for its potential use in laboratory experiments.

Scientific Research Applications

1. Chemical Precursor Analysis

  • Luo et al. (2022) identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a chemical precursor of 2-fluorodeschloroketamine (2-FDCK). They established qualitative analysis methods for this compound, which is important for understanding its decomposition and destruction pathways (Luo et al., 2022).

2. Potential in Antipsychotic Medication

  • Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with structural similarities to 2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol, demonstrating potential antipsychotic effects in behavioral animal tests. This suggests its role in developing new antipsychotic agents (Wise et al., 1987).

3. Synthesis of Related Compounds

  • Reese and Thompson (1988) discussed the synthesis of compounds related to 2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol, which has implications for the development of novel pharmaceuticals and materials (Reese & Thompson, 1988).

4. Anticancer Drug Development

  • Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, showcasing their potential as anticancer drugs. This indicates a pathway for the development of new anticancer medications using similar chemical structures (Baul et al., 2009).

5. Neuroleptic Activity Exploration

  • Caamaño et al. (1987) synthesized trans-(2-aminomethyl)cyclopentyl aryl ketones, showing potential neuroleptic activity. This research contributes to understanding the neurological effects and applications of similar compounds (Caamaño et al., 1987).

6. Antitumor Agent Synthesis

  • Chou et al. (2010) synthesized CHM-1-P-Na, a hydrophilic prodrug with excellent antitumor activity, indicating the importance of similar compounds in developing new antitumor agents (Chou et al., 2010).

properties

IUPAC Name

2-(aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-11-5-3-10(4-6-11)8-13(9-15)7-1-2-12(13)16;/h3-6,12,16H,1-2,7-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJQWYQKEPBMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(CC2=CC=C(C=C2)F)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

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